(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid
CAS No.: 945212-26-0
Cat. No.: VC0557825
Molecular Formula: C26H31NO4
Molecular Weight: 421,53 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945212-26-0 |
|---|---|
| Molecular Formula | C26H31NO4 |
| Molecular Weight | 421,53 g/mole |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid |
| Standard InChI | InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1 |
| Standard InChI Key | MADFVGMQNXRFAF-AREMUKBSSA-N |
| SMILES | CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
While detailed physical property data is limited in the available search results, the chemical properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid can be inferred from its structural components. The compound exists as a solid at room temperature, as indicated by its commercial availability in solid form .
The reactivity profile of this compound is determined by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions, making it a versatile handle for further modifications or for anchoring the compound to solid supports in peptide synthesis.
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The terminal alkene functionality can undergo addition reactions (hydrogenation, halogenation, hydroboration), olefin metathesis, and various coupling reactions, providing opportunities for chain extension or functionalization.
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The Fmoc-protected amino group remains stable under acidic conditions but can be selectively cleaved using basic reagents such as piperidine in DMF (typically 20% v/v), revealing the free amino group for subsequent reactions .
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The quaternary α-carbon with its methyl substituent provides steric hindrance that can influence the reactivity of adjacent functional groups and contribute to conformational rigidity in peptides containing this residue.
These chemical properties collectively position this compound as a multifunctional building block suitable for diverse synthetic applications.
Identification and Nomenclature
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is registered with multiple identification systems to facilitate its unambiguous recognition in scientific literature and chemical databases. The primary identifier is its Chemical Abstracts Service (CAS) number, 945212-26-0 .
The compound is known by several synonyms, reflecting different naming conventions and applications:
Additional identification numbers include:
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